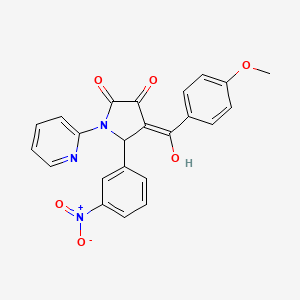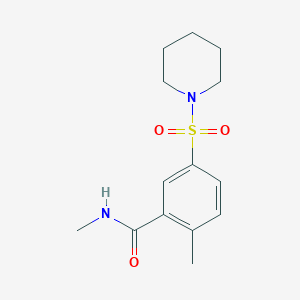![molecular formula C16H18BrN3OS B5356162 1-(4-bromobenzoyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B5356162.png)
1-(4-bromobenzoyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromobenzoyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a bromobenzoyl group attached to a piperazine ring, which is further substituted with a 2-methyl-1,3-thiazol-4-ylmethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromobenzoyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine typically involves multiple steps, starting with the bromination of benzene to form 4-bromobenzoic acid. This acid is then reacted with piperazine to form the corresponding amide. The thiazole ring is introduced through a subsequent reaction involving 2-methyl-1,3-thiazol-4-carboxaldehyde and a suitable reducing agent.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The bromobenzoyl group can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The thiazole ring can be reduced to form thiol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation: Bromobenzaldehyde, bromobenzoic acid.
Reduction: 2-methyl-1,3-thiazol-4-ylmethanol.
Substitution: Various substituted piperazines.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand the interaction of bromobenzoyl derivatives with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(4-bromobenzoyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine exerts its effects involves binding to specific molecular targets. The bromobenzoyl group interacts with enzymes or receptors, while the thiazole ring may engage in additional interactions, leading to biological or chemical activity.
Comparación Con Compuestos Similares
1-(4-bromobenzoyl)piperazine
1-(4-bromobenzoyl)-1,3-dicyclohexylurea
4-bromobenzoyl-4-piperidinecarboxylic acid
Uniqueness: 1-(4-bromobenzoyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of the thiazole ring adds to its chemical diversity and biological activity compared to similar compounds.
Propiedades
IUPAC Name |
(4-bromophenyl)-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3OS/c1-12-18-15(11-22-12)10-19-6-8-20(9-7-19)16(21)13-2-4-14(17)5-3-13/h2-5,11H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQCQVXEEBXBMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(1-benzofuran-2-yl)-N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]nicotinamide](/img/structure/B5356106.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-2-naphthylacetamide](/img/structure/B5356111.png)
![8-[2-(3-pyrrolidinyl)benzoyl]-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5356120.png)
![N-cyclopropyl-2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5356122.png)

![4-{(1S*,2R*)-2-[(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]-1-hydroxypropyl}phenol](/img/structure/B5356139.png)

![(3S*,4R*)-1-[(1-isopropyl-1H-imidazol-2-yl)methyl]-3-methoxypiperidin-4-amine](/img/structure/B5356149.png)

![N-methyl-5-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)pyrimidin-2-amine](/img/structure/B5356156.png)
![N-[4-(dimethylsulfamoyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5356165.png)
![7-(aminoacetyl)-N,N-dimethyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5356174.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-(3-hydroxyazetidin-1-yl)nicotinamide](/img/structure/B5356176.png)
